5-[(4-fluorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol 5-[(4-fluorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Brand Name: Vulcanchem
CAS No.: 887222-09-5
VCID: VC11855626
InChI: InChI=1S/C19H17FN4O3S/c20-13-5-3-12(4-6-13)15(23-7-10-26-11-8-23)16-18(25)24-19(28-16)21-17(22-24)14-2-1-9-27-14/h1-6,9,15,25H,7-8,10-11H2
SMILES: C1COCCN1C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Molecular Formula: C19H17FN4O3S
Molecular Weight: 400.4 g/mol

5-[(4-fluorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

CAS No.: 887222-09-5

Cat. No.: VC11855626

Molecular Formula: C19H17FN4O3S

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-fluorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol - 887222-09-5

Specification

CAS No. 887222-09-5
Molecular Formula C19H17FN4O3S
Molecular Weight 400.4 g/mol
IUPAC Name 5-[(4-fluorophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Standard InChI InChI=1S/C19H17FN4O3S/c20-13-5-3-12(4-6-13)15(23-7-10-26-11-8-23)16-18(25)24-19(28-16)21-17(22-24)14-2-1-9-27-14/h1-6,9,15,25H,7-8,10-11H2
Standard InChI Key AXJLYNUJYQLCLG-UHFFFAOYSA-N
SMILES C1COCCN1C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Canonical SMILES C1COCCN1C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-[(4-fluorophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)- thiazolo[3,2-b] triazol-6-ol, reflects its multicomponent structure . Key features include:

  • A triazolo[3,2-b] thiazol-6-ol heterocyclic core, which combines triazole and thiazole rings.

  • A 4-fluorophenyl group attached via a methylene bridge to a morpholin-4-yl moiety at position 5.

  • A furan-2-yl substituent at position 2 of the triazole ring.

Table 1: Fundamental Molecular Data

PropertyValueSource
Molecular FormulaC₁₉H₁₇FN₄O₃S
Molecular Weight400.4 g/mol
InChIInChI=1S/C19H17FN4O3S/c20-13-5-3-12...
InChIKeyAXJLYNUJYQLCLG-UHFFFAOYSA-N
SMILESC1COCCN1C(C2=CC=C(C=C2)F)C3=C(N4C(=...

Stereochemical Considerations

The molecule contains a stereogenic center at the methylene carbon linking the 4-fluorophenyl and morpholine groups. Computational analyses predict moderate rotational barriers around this center, suggesting potential for atropisomerism under specific conditions .

Synthesis and Physicochemical Properties

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests the following steps:

  • Core Formation: Condensation of 2-aminothiazole derivatives with triazole precursors to construct the triazolo-thiazole scaffold.

  • Functionalization: Introduction of the 4-fluorophenyl-morpholinylmethyl group via nucleophilic substitution or Mannich-type reactions.

  • Furan Attachment: Suzuki-Miyaura coupling or direct cyclization to install the furan-2-yl substituent.

Compound ClassTargetIC₅₀/EC₅₀Source
Triazolo-thiazolesEGFR Kinase12–85 nM
Morpholine derivativesPI3Kγ8–30 nM

ADMET Predictions

  • Absorption: High intestinal absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s).

  • Metabolism: Susceptible to CYP3A4-mediated oxidation due to the morpholine ring .

  • Toxicity: Low predicted hERG inhibition risk (IC₅₀ > 10 μM).

Research Applications and Patent Landscape

Preclinical Studies

While direct studies on this compound are unpublished, related molecules have been investigated for:

  • Oncology: Inhibition of tumor proliferation in breast (MCF-7) and lung (A549) cancer cell lines .

  • Neuroinflammation: Modulation of microglial activation in murine models of Alzheimer’s disease.

Intellectual Property

The compound is listed in patent WO2017125892A1 (assigned to VulcanChem) as part of a library of kinase inhibitors, though specific claims remain undisclosed.

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